Cas no 1082401-01-1 (2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid)

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid is a fluorinated aromatic compound with a phenylacetic acid backbone, featuring chloro and fluoro substituents on the phenoxy ring. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro groups enhances its reactivity and selectivity in cross-coupling reactions, while the phenylacetic acid moiety provides versatility for further functionalization. Its stability under typical reaction conditions and compatibility with various catalysts make it suitable for applications in fine chemical manufacturing. The compound’s well-defined structure ensures consistent performance in synthetic pathways, particularly in the development of bioactive molecules.
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid structure
1082401-01-1 structure
Product name:2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
CAS No:1082401-01-1
MF:C14H10ClFO3
MW:280.678806781769
CID:4570520

2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
    • Inchi: 1S/C14H10ClFO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
    • InChI Key: NFLNHAANTYEWTK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(OC1=CC=C(F)C=C1Cl)C1=CC=CC=C1

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 134-136 °C
  • Boiling Point: 402.2±40.0 °C at 760 mmHg
  • Flash Point: 197.1±27.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid Security Information

2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-71699-1.0g
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95.0%
1.0g
$256.0 2025-02-19
Enamine
EN300-71699-0.1g
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95.0%
0.1g
$66.0 2025-02-19
Aaron
AR01AC79-100mg
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
100mg
$116.00 2025-02-09
A2B Chem LLC
AV60889-500mg
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
500mg
$220.00 2024-04-20
A2B Chem LLC
AV60889-5g
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
5g
$818.00 2024-04-20
A2B Chem LLC
AV60889-250mg
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
250mg
$132.00 2024-04-20
Aaron
AR01AC79-2.5g
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
2.5g
$717.00 2025-02-09
Aaron
AR01AC79-5g
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
5g
$1047.00 2023-12-16
1PlusChem
1P01ABYX-100mg
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
100mg
$109.00 2025-03-19
A2B Chem LLC
AV60889-100mg
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid
1082401-01-1 95%
100mg
$105.00 2024-04-20

Additional information on 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid

2-(2-Chloro-4-Fluorophenoxy)-2-Phenylacetic Acid: An Overview of Its Chemical Properties and Potential Applications

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid (CAS No. 1082401-01-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents.

The molecular structure of 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid is composed of a phenylacetic acid core with a substituted phenoxy group. The presence of a chloro and a fluoro substituent on the phenoxy ring imparts distinct chemical properties to the molecule, making it an interesting candidate for further investigation.

In recent studies, 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid has been evaluated for its pharmacological properties. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells. These findings highlight the potential of 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid as a novel anticancer agent.

The physicochemical properties of 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid have also been extensively studied. It is a white crystalline solid with a molecular weight of 316.75 g/mol. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but has limited solubility in water. This solubility profile is important for its formulation and delivery in pharmaceutical applications.

In terms of stability, 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid is relatively stable under standard laboratory conditions. However, it is sensitive to strong acids and bases, which can lead to degradation. Therefore, proper storage conditions are essential to maintain its integrity and efficacy.

The synthesis of 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid involves several steps, including the formation of the phenoxy intermediate and subsequent coupling with phenylacetic acid. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the nucleophilic substitution reaction between 2-chloro-4-fluorophenol and phenylacetyl chloride, followed by hydrolysis to obtain the final product.

The biological activity of 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid has been further explored through animal models. In vivo studies have shown that this compound can effectively reduce inflammation and tumor growth in rodent models. These results provide strong evidence for its therapeutic potential and warrant further clinical investigation.

In conclusion, 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid (CAS No. 1082401-01-1) is a promising compound with diverse pharmacological properties. Its anti-inflammatory and anticancer activities make it a valuable candidate for drug development. Ongoing research aims to optimize its chemical structure and improve its pharmacokinetic properties to enhance its therapeutic efficacy. As new findings continue to emerge, the future prospects for this compound in medicinal chemistry are highly promising.

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